UC-112 was discovered through a combination of virtual screening and biological validation processes aimed at identifying new anti-cancer agents. The compound belongs to the class of hydroxyquinolines and exhibits properties that make it a candidate for further development in cancer therapeutics targeting survivin .
The synthesis of UC-112 involves several key steps, starting from 5-chloromethyl-8-quinolinol hydrochloride. The general procedure includes the following:
The molecular structure of UC-112 features a quinoline backbone with a hydroxyl group at position eight and a benzyloxy group at position five. The presence of a pyrrolidine moiety at position seven contributes to its biological activity. The structural formula can be represented as follows:
The molecular weight of UC-112 is approximately 284.35 g/mol. The structure is critical for its interaction with survivin, influencing both binding affinity and selectivity .
UC-112 undergoes various chemical reactions that are pivotal for its synthesis and modification:
UC-112 exerts its anticancer effects primarily through the inhibition of survivin, which is often overexpressed in cancer cells. The mechanism involves:
UC-112 exhibits several notable physical and chemical properties:
These properties are essential for its formulation into drug delivery systems .
UC-112 has significant potential applications in cancer treatment due to its selective targeting of survivin:
Survivin inhibits apoptosis through both direct and indirect mechanisms. Unlike XIAP, survivin does not directly bind caspases but neutralizes mitochondrial SMAC/DIABLO, preventing SMAC-mediated inhibition of XIAP [1] [9]. This allows XIAP to persistently suppress caspase-9 activation, disrupting the apoptosome complex. Survivin also localizes to mitochondria in cancer cells (but not normal cells), where it blocks stress-induced cytochrome c release and subsequent caspase activation [1] [7].
In tumor-associated endothelial cells (TuBECs), survivin overexpression confers resistance to diverse chemotherapeutics. Glioma-derived TuBECs exhibit 3–5-fold higher survivin levels than normal brain endothelial cells, rendering them resistant to etoposide (VP-16), paclitaxel, and temozolomide. Silencing survivin with siRNA or pharmacologic inhibition restores drug sensitivity and activates caspases-7 and -4 [7]. Survivin also mediates cross-resistance to targeted therapies; in melanoma and prostate cancer cells, survivin overexpression diminishes apoptosis induced by BRAF or PARP inhibitors [2] [6].
Survivin overexpression drives aggressive tumor phenotypes through multiple pathways:
Clinically, survivin overexpression independently predicts poor prognosis. In bladder cancer, the survivin -31G/C promoter polymorphism (CC genotype) increases risk 2.6-fold and correlates with advanced stage [8]. Serum exosomal survivin levels are elevated in metastatic prostate cancer and serve as a liquid biopsy marker for disease burden [3].
First-generation survivin inhibitors faced significant pharmacological challenges:
These limitations underscored the need for next-generation inhibitors that simultaneously target survivin’s dual roles in apoptosis and mitosis.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7